Tridemorph

Catalog No.
S1539600
CAS No.
81412-43-3
M.F
C19H39NO
M. Wt
297.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tridemorph

CAS Number

81412-43-3

Product Name

Tridemorph

IUPAC Name

2,6-dimethyl-4-tridecylmorpholine

Molecular Formula

C19H39NO

Molecular Weight

297.5 g/mol

InChI

InChI=1S/C19H39NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-20-16-18(2)21-19(3)17-20/h18-19H,4-17H2,1-3H3

InChI Key

YTOPFCCWCSOHFV-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCN1CC(OC(C1)C)C

Synonyms

Calixin, tridemorph, tridemorph, (cis)-isomer, tridemorph, (trans)-isomer

Canonical SMILES

CCCCCCCCCCCCCN1CC(OC(C1)C)C

Fungicidal Mode of Action

Tridemorph belongs to a class of fungicides called morpholines. Its primary mode of action involves disrupting the fungal cell membrane and ergosterol biosynthesis, a crucial component of the fungal cell wall. This disrupts the fungus's growth and development, ultimately leading to its death. Source: University of California, Agriculture and Natural Resources:

Research on Plant Disease Control

Extensive research has been conducted on the efficacy of tridemorph in controlling various fungal diseases in different crops. These studies have evaluated its effectiveness against powdery mildew, rust, scab, and other fungal pathogens affecting fruits, vegetables, ornamentals, and cereals. Source: National Institutes of Health: )

Environmental Impact Studies

Research has also investigated the potential environmental impact of tridemorph. Studies have examined its persistence in soil and water, its effects on non-target organisms like beneficial insects, and its potential for bioaccumulation in the food chain. Source: US Environmental Protection Agency: )

Tridemorph is a systemic fungicide primarily used in agriculture to control various fungal diseases in crops. It is chemically classified as a morpholine derivative, with the molecular formula C19H39NOC_{19}H_{39}NO and a molecular weight of approximately 297.52 g/mol. The compound is characterized by its oily liquid form, which is yellowish and has a slight amine odor. Tridemorph is known for its effective action against powdery mildews, rusts, and leaf blotch diseases, making it a valuable tool in crop protection strategies .

Tridemorph undergoes hydrolysis when exposed to ultraviolet light in aqueous solutions, with about 50% of the compound being hydrolyzed within approximately 16.5 hours at a concentration of 20 mg/kg . The compound is stable at temperatures up to 50 °C and exhibits moderate toxicity characteristics. Its basic dissociation constant (pKa) is around 7.5 at 20 °C, indicating its behavior in various pH environments .

Tridemorph exhibits significant antifungal activity. Studies have shown that it effectively inhibits the growth of various fungi, including Ustilago maydis and Saccharomyces cerevisiae. The compound disrupts membrane functions in fungal cells, leading to cell death and preventing the proliferation of fungal spores . Additionally, it has been noted for its potential toxicity to aquatic organisms, highlighting the need for careful environmental management during application .

The synthesis of tridemorph involves the reaction of 4-alkyl-2,6-dimethylmorpholines, where the alkyl group consists of a mixture of C11–C14 homologues, predominantly featuring tridecyl isomers (60-70%). This method allows for the production of a compound with systemic properties that can be absorbed by plant leaves and shoots .

Tridemorph is primarily utilized as a fungicide in agricultural practices. Its applications include:

  • Crop Protection: Effective against powdery mildew, rusts, and leaf blotch.
  • Systemic Action: Absorbed by plants to provide both protective and eradicant effects.
  • Formulation: Typically supplied as an emulsifiable concentrate for ease of use in various agricultural settings .

Research indicates that tridemorph interacts with fungal cell membranes without affecting plant protoplasts significantly. This selectivity suggests that tridemorph can target pathogens effectively while minimizing harm to plant tissues . The compound's mode of action involves inhibiting fungal growth through disruption of cellular processes, although specific interactions at the plasma membrane level remain less understood .

Several compounds share structural or functional similarities with tridemorph. Here are some notable examples:

Compound NameStructure TypePrimary UseUnique Features
FenpropimorphMorpholine derivativeFungicideSimilar mode of action but more specific to certain fungi .
TebuconazoleTriazoleFungicideBroad-spectrum activity against various fungi; different chemical class .
ProchlorazImidazoleFungicideSystemic action similar to tridemorph but acts on different fungal pathways .
MyclobutanilTriazoleFungicideEffective against powdery mildew; distinct chemical structure .

Tridemorph's uniqueness lies in its specific efficacy against certain pathogens and its systemic properties derived from its morpholine structure, which differentiates it from other fungicides.

Physical Description

Solid

XLogP3

6.9

Melting Point

25°C

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H360D ***: May damage the unborn child [Danger Reproductive toxicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

81412-43-3
24602-86-6

Wikipedia

2,6-dimethyl-4-tridecylmorpholine

Use Classification

Agrochemicals -> Fungicides

Dates

Last modified: 08-15-2023

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